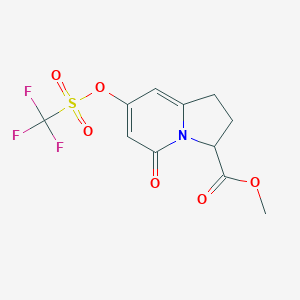

Methyl 5-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,5-tetrahydroindolizine-3-carboxylate

Description

Methyl 5-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS: 1956310-54-5, MFCD29917088) is a heterocyclic compound featuring a tetrahydroindolizine core with a trifluoromethyl sulfonyloxy (CF₃SO₂O-) substituent at the 7-position and a methyl ester at the 3-position. Its molecular formula is C₁₁H₁₂F₃NO₆S, with a molecular weight of 359.28 g/mol (inferred from structural analogs in and ). The compound is commercially available at 95% purity () and is likely utilized in synthetic organic chemistry, particularly in reactions requiring activated leaving groups or electrophilic intermediates due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group.

Properties

IUPAC Name |

methyl 5-oxo-7-(trifluoromethylsulfonyloxy)-2,3-dihydro-1H-indolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO6S/c1-20-10(17)8-3-2-6-4-7(5-9(16)15(6)8)21-22(18,19)11(12,13)14/h4-5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKUKEWEPLTYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC(=CC(=O)N12)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS No. 1956310-54-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes functional groups that contribute to its reactivity and biological activity. The trifluoromethyl group and sulfonyl moiety are particularly notable for their roles in enhancing biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, a compound with a related structure demonstrated significant antiproliferative effects against pancreatic cancer cell lines BxPC-3 and Panc-1. The IC50 values were reported at 0.051 µM and 0.066 µM respectively, indicating strong cytotoxicity compared to normal lung fibroblasts (IC50 = 0.36 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal fibroblasts) | 0.36 |

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

The proposed mechanism for the anticancer activity of structurally related compounds involves DNA intercalation and disruption of cellular proliferation pathways. The flat structural fragments in these compounds facilitate interactions with DNA, leading to inhibition of replication and transcription processes .

In Vitro Studies

In vitro studies have been conducted to assess the metabolic stability and cytotoxic effects of this compound. These studies typically involve exposure to various cancer cell lines under controlled conditions to evaluate cell viability and proliferation rates.

- Study Design : Cells were treated with varying concentrations of the compound over different time periods (24h and 48h).

- Results : Significant reductions in cell viability were observed at lower concentrations compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies indicate favorable absorption and distribution characteristics in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Tetrahydroindolizine Family

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS: 2197422-77-6)

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.20 g/mol ()

- Key Differences : Replaces the triflyloxy group with a hydroxyl (-OH) at the 7-position.

- The absence of the triflyl group eliminates its utility as a leaving group, limiting its use in substitution reactions.

8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic Acid (CAS: 1218197-94-4)

- Molecular Weight : 227.64 g/mol ()

- Key Differences : Features a carboxylic acid instead of a methyl ester and lacks the triflyloxy substituent.

- Implications :

- The carboxylic acid group may facilitate salt formation or coordination chemistry, contrasting with the ester’s role in lipophilicity and hydrolysis-sensitive applications.

Table 1: Structural Analogs in the Tetrahydroindolizine Series

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Methyl 5-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-...-3-carboxylate (Target) | 1956310-54-5 | C₁₁H₁₂F₃NO₆S | 359.28 | CF₃SO₂O- at C7 |

| Methyl 7-hydroxy-5-oxo-...-3-carboxylate | 2197422-77-6 | C₁₀H₁₁NO₄ | 209.20 | -OH at C7 |

| 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic Acid | 1218197-94-4 | Not provided | 227.64 | -COOH at C5 |

Functional Group Analogs: Sulfonate-Containing Compounds

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl and thifensulfuron methyl share sulfonylurea moieties but differ in core structure (triazine or pyrimidine rings vs. tetrahydroindolizine).

- Key Similarity : Presence of sulfonyl groups, which are critical for binding to acetolactate synthase (ALS) in herbicides.

Perfluorinated Benzenesulfonyl Chlorides ()

Examples include [51947-19-4] and [90218-70-5], which contain perfluoroalkyl chains.

- Key Similarity : The trifluoromethyl group in the target compound mimics the electron-withdrawing effects of perfluoroalkyl chains, enhancing stability and resistance to degradation.

- Key Difference : The target compound’s indolizine scaffold and ester functionality distinguish it from benzenesulfonyl chlorides, which are typically electrophilic reagents.

Methyl Ester Derivatives ()

Compounds such as Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (SS-3910) and Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate (QZ-7335) share the methyl ester group but differ in core structure:

- QZ-7335 : Sulfonamide-linked glycinate; possible applications in medicinal chemistry.

- Target Compound : The triflyloxy group may enhance reactivity in nucleophilic aromatic substitution or act as a protective group in multistep syntheses.

Q & A

Q. What are the key structural features of Methyl 5-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,5-tetrahydroindolizine-3-carboxylate, and how do they influence reactivity?

The compound contains a fused bicyclic tetrahydroindolizine core with a 5-oxo group, a methyl carboxylate at position 3, and a trifluoromethanesulfonyl (triflyl) oxy group at position 6. The triflyl group is a strong electron-withdrawing moiety, enhancing electrophilicity at adjacent positions and enabling nucleophilic substitution or elimination reactions. The carbonyl group at position 5 may participate in keto-enol tautomerism, affecting hydrogen-bonding interactions in biological systems. Structural analogs (e.g., methyl 7-hydroxy-5-oxo derivatives) show that substituent positioning significantly alters reactivity and biological activity .

Q. What synthetic routes are reported for preparing this compound, and what are their advantages/limitations?

While direct synthesis protocols for this specific derivative are not explicitly detailed in the evidence, analogous compounds (e.g., methyl 7-hydroxy-5-oxo-tetrahydroindolizines) are synthesized via:

- Pictet-Spengler cyclization : Condensation of amino esters with carbonyl compounds to form the indolizine core .

- Functionalization post-cyclization : Introducing the triflyl group via sulfonation of a hydroxyl intermediate (e.g., using trifluoromethanesulfonic anhydride) .

Key challenges : Controlling regioselectivity during sulfonation and avoiding over-oxidation of the indolizine core. Yields may vary depending on steric hindrance from the methyl carboxylate group .

Q. How can researchers characterize this compound’s purity and structure?

- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., triflyl group at C7 via downfield shifts).

- IR : Detect carbonyl (C=O) and sulfonate (S=O) stretches.

- X-ray crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the trifluoromethanesulfonyl group influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?

The triflyl group is highly hydrophobic and hydrolytically stable under acidic conditions but may undergo slow hydrolysis in basic aqueous media. In nonpolar solvents (e.g., THF), it enhances solubility while stabilizing transition states in SNAr reactions. Computational studies (e.g., DFT) can model charge distribution to predict sites for electrophilic attack or nucleophilic displacement .

Q. What strategies can mitigate competing side reactions during functionalization of the indolizine core?

- Protecting groups : Temporarily block the 5-oxo group (e.g., acetal formation) during sulfonation to prevent undesired keto-enol side reactions.

- Low-temperature reactions : Slow kinetics reduce dimerization or over-sulfonation.

- Catalytic systems : Use Lewis acids (e.g., BF3·Et2O) to direct electrophilic substitution at C7 .

Q. How do structural analogs of this compound compare in biological activity, and what contradictions exist in reported data?

| Analog | Substituent | Reported Activity | Contradictions |

|---|---|---|---|

| Methyl 7-hydroxy-5-oxo | -OH at C7 | Moderate antimicrobial activity | Variable potency across bacterial strains |

| Ethyl 5-(trifluoromethyl) | -CF3 at C5 | Anticancer (IC50 ~10 µM) | Discrepancies in cytotoxicity assays due to assay conditions |

| Methyl 7-chloro-5-oxo | -Cl at C7 | Enhanced metabolic stability | Conflicting solubility data in polar solvents |

| Key insight : Triflyl derivatives may exhibit superior membrane permeability due to lipophilicity, but metabolic stability requires further in vivo validation . |

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular docking : Screen against enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the triflyl group’s potential to occupy hydrophobic pockets.

- MD simulations : Assess binding stability over time, particularly hydrogen bonding between the 5-oxo group and catalytic residues.

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) of the triflyl group with bioactivity data from analogs .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in biological activity data?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products that may skew results.

- Dose-response curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to account for non-linear effects .

Q. What analytical techniques are critical for monitoring reaction intermediates during synthesis?

- In situ FTIR : Track carbonyl and sulfonate group transformations.

- LC-MS : Identify transient intermediates (e.g., hydroxyl precursors before sulfonation).

- TLC with UV visualization : Monitor reaction progress using silica plates and iodine staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.